molecular formula C14H9BrN2 B14128933 8-Bromo-4-phenylcinnoline

8-Bromo-4-phenylcinnoline

Cat. No.: B14128933
M. Wt: 285.14 g/mol
InChI Key: DVHWSBJWUGJEPC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Cinnoline (B1195905) Chemistry

The field of heterocyclic chemistry was significantly advanced with the first synthesis of the cinnoline nucleus in 1883 by Victor von Richter. This discovery was made through the cyclization of a diazotized derivative of o-aminophenylpropiolic acid. This initial method, now known as the Richter cinnoline synthesis, laid the groundwork for over a century of chemical exploration into this fascinating bicyclic heteroaromatic system. Cinnoline, or benzo[c]pyridazine, is an aromatic heterocyclic compound isomeric with other diazanaphthalenes like quinoxaline (B1680401) and quinazoline.

Early synthetic routes were often limited in scope and required harsh reaction conditions. However, the evolution of organic synthesis has led to the development of numerous, more versatile methods for constructing the cinnoline core. These include the Borsche-Koelsch synthesis, the Widman-Stoermer synthesis, and various cyclization strategies involving precursors such as arenediazonium salts and aryl hydrazones. In recent decades, the advent of metal-catalyzed cross-coupling reactions has further revolutionized cinnoline chemistry, enabling the efficient and regioselective introduction of a wide array of substituents onto the core structure.

Overview of the Cinnoline Nucleus as a Versatile Chemical Scaffold in Organic Synthesis

The cinnoline ring system is recognized as a "privileged scaffold" in medicinal chemistry and a versatile building block in organic synthesis. Its rigid, planar structure and the presence of two nitrogen atoms provide unique electronic properties and multiple sites for chemical modification. This versatility allows chemists to systematically alter the molecule's steric and electronic profile, making it an ideal framework for developing compound libraries for drug discovery and materials science applications.

The functionalization of the cinnoline nucleus can be directed to either the benzene (B151609) or the pyridazine (B1198779) ring, allowing for the synthesis of a diverse range of derivatives. These derivatives have been investigated for a wide spectrum of biological activities. The ability to construct complex molecular architectures from the cinnoline core has established it as a valuable platform for creating novel chemical entities with tailored properties.

Significance of Halogenated and Aryl-Substituted Heterocycles in Contemporary Chemical Research

In modern chemical research, the strategic placement of halogen atoms and aryl groups on heterocyclic rings is a fundamental tool for modulating molecular properties. Halogenation, particularly with bromine or chlorine, can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The carbon-bromine bond, for instance, serves as a key functional handle for further synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions. ossila.com This allows for the straightforward introduction of carbon, nitrogen, and oxygen-based substituents.

Similarly, the introduction of aryl groups can influence a molecule's conformation, enhance π-stacking interactions, and introduce new pharmacophoric elements. The combination of a halogen and an aryl substituent on a heterocyclic scaffold, as seen in 8-Bromo-4-phenylcinnoline, creates a particularly useful intermediate. This compound possesses both a site for further functionalization (the bromo group) and a significant steric and electronic feature (the phenyl group), making it a valuable precursor for the synthesis of complex, polyfunctional molecules for applications in medicinal chemistry and materials science. mdpi.commdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9BrN2

Molecular Weight

285.14 g/mol

IUPAC Name

8-bromo-4-phenylcinnoline

InChI

InChI=1S/C14H9BrN2/c15-13-8-4-7-11-12(9-16-17-14(11)13)10-5-2-1-3-6-10/h1-9H

InChI Key

DVHWSBJWUGJEPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NC3=C2C=CC=C3Br

Origin of Product

United States

Mechanistic Investigations of Cinnoline Formation and Reactivity

Elucidation of Reaction Pathways: Condensation, Azo Isomerization, Cyclization, and Aromatization

The formation of the cinnoline (B1195905) ring system is a multi-step process that typically involves condensation, azo isomerization, cyclization, and aromatization. nih.govresearchgate.netresearcher.life A prominent example is the Widman-Stoermer synthesis, which is a classic method for preparing various cinnoline derivatives. wikipedia.orgrsc.org

The general pathway can be outlined as follows:

Condensation: The synthesis often begins with the condensation of a substituted aniline (B41778) with a suitable carbonyl compound to form a hydrazone. wisdomlib.orgresearchgate.net For instance, the reaction of a 2-nitrophenylhydrazine (B1229437) derivative with methyl pyruvate (B1213749) can yield a Z-2-nitrophenyl hydrazone. ijper.org

Azo Isomerization: In some synthetic routes, an azo intermediate can isomerize to a more reactive hydrazone. nih.govresearchgate.netrsc.org This step is crucial for positioning the nitrogen atoms correctly for the subsequent cyclization.

Cyclization: This is the key ring-forming step. In methods like the Widman-Stoermer synthesis, a diazotized o-aminoarylethylene undergoes intramolecular cyclization. wikipedia.orgrsc.org The cyclization can also be achieved through other methods, such as the reductive cyclization of hydrazones or transition-metal-catalyzed annulation reactions. researchgate.netresearchgate.net The nature of the substituents on the aromatic ring can significantly impact the efficiency of the cyclization process. ijariit.cominnovativejournal.in

Aromatization: The final step involves the aromatization of the cyclized intermediate to form the stable cinnoline ring. nih.govresearchgate.netrsc.org This often occurs through the elimination of a small molecule, such as water.

A transition-metal-free intramolecular redox cyclization has also been developed, starting from 2-nitrobenzyl alcohol and benzylamine. nih.govresearchgate.netrsc.org This process involves an initial intramolecular redox reaction to form a 2-nitrosobenzaldehyde intermediate, which then proceeds through condensation, azo isomerization, cyclization, and aromatization. nih.govresearchgate.netrsc.org

Identification and Role of Key Intermediates in Cinnoline Ring Closure

Several key intermediates play a pivotal role in the closure of the cinnoline ring. Their identification has been crucial for understanding the reaction mechanism and optimizing synthetic conditions.

Diazonium Salts: Diazonium salts are critical intermediates in several cinnoline syntheses, including the Richter and Widman-Stoermer reactions. wikipedia.orgwisdomlib.orginnovativejournal.in They are typically formed by the diazotization of an o-aminoaryl compound and act as electrophiles, facilitating the intramolecular cyclization. chemeurope.com The electrophilic attack of the diazonium cation on a carbon-carbon double bond is a common strategy for forming the cinnoline nucleus. thepharmajournal.com

Hydrazones: Hydrazones are versatile precursors in cinnoline synthesis. wisdomlib.orgresearchgate.netacs.org They can be formed through the condensation of hydrazines with carbonyl compounds and subsequently undergo intramolecular cyclization to yield the cinnoline ring. wisdomlib.orgresearchgate.net The structure and reactivity of the hydrazone fragment are critical for successful cyclization. researchgate.net

2-Nitrosobenzaldehyde and (E)-2-(2-benzylidenehydrazineyl) benzaldehyde (B42025): In a transition-metal-free synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine, 2-nitrosobenzaldehyde and (E)-2-(2-benzylidenehydrazineyl) benzaldehyde have been identified as crucial intermediates. nih.govresearchgate.netrsc.orgresearchgate.net The formation of the 2-nitrosobenzaldehyde via an intramolecular redox reaction is a key step that initiates the subsequent condensation and cyclization cascade. nih.govresearchgate.netrsc.org

Radical Cationic Intermediates: In some synthetic routes, particularly those involving oxidation, radical cationic intermediates are formed. For example, in the copper(II)-promoted synthesis of benzo[c]cinnolinium salts from 2-azobiaryls, a single electron transfer (SET) from the external aromatic ring to copper(II) generates a radical cationic intermediate that undergoes intramolecular cyclization. nih.govacs.org

The stability and reactivity of these intermediates are influenced by the reaction conditions and the nature of the substituents present in the starting materials.

Examination of Electron-Transfer Processes and Radical Mechanisms in Cinnoline Synthetic Routes

While many cinnoline syntheses proceed through ionic mechanisms, electron-transfer processes and radical mechanisms have also been identified in certain synthetic pathways.

Single-Electron Transfer (SET): The synthesis of benzo[c]cinnoline (B3424390) derivatives can be achieved through a partial reduction of 2,2'-dinitrobiphenyl (B165474) via a single-electron transfer (SET) mechanism. nih.gov This process yields hydroxylamino and nitroso groups, which then undergo cyclization. nih.gov Copper(II)-promoted or electrochemical oxidation of 2-azobiaryls to benzo[c]cinnolinium salts also proceeds through a SET mechanism, forming a radical cationic intermediate. nih.govacs.org A transition-metal-free protocol for synthesizing cinnoline derivatives through the coupling of amino- and nitroaryl compounds also involves a SET process. exlibrisgroup.com

Radical Mechanisms: The cyclization step to form the -N=N- bond in the synthesis of benzo[c]cinnoline from 2,2'-dinitrobiphenyl is believed to occur via a radical mechanism involving the nitroso radical anion. nih.gov Flash vacuum pyrolysis (FVP) of cinnolines can also generate diradical intermediates upon elimination of N2, which then intramolecularly cyclize to form new heterocyclic systems. chim.it An organocatalytic electrosynthesis of cinnolines has been developed that proceeds through a cascade radical cyclization and migration process. acs.org

These electron-transfer and radical pathways offer alternative synthetic strategies, particularly for the construction of the benzo[c]cinnoline framework.

Analysis of Regioselectivity and Stereoselectivity in the Synthesis of Substituted Cinnolines

The synthesis of substituted cinnolines, such as 8-Bromo-4-phenylcinnoline, often requires control over regioselectivity and stereoselectivity.

Regioselectivity: The position of substituents on the cinnoline ring is determined by the regioselectivity of the cyclization reaction. In many cases, the regioselectivity is governed by the electronic and steric effects of the substituents on the starting materials. researchgate.net For example, in the synthesis of 4-substituted cinnolines, electron-withdrawing groups at the para position of the aniline ring can favor cyclization at the 4-position. One-pot, three-component reactions of arylglyoxals with 1,3-dicarbonyl compounds and hydrazine (B178648) hydrate (B1144303) have been shown to produce 3-aryl-substituted 7,8-dihydrocinnolin-5(6H)-ones with high regioselectivity. researchgate.netresearchgate.net The electrophilic nitration of halo-substituted benzo[c]cinnolines has also been shown to proceed with high regioselectivity, with the nitro group entering ortho to the halogen. researchgate.net

Stereoselectivity: While the core cinnoline ring is aromatic and planar, the synthesis of its derivatives can involve stereoselective steps. For example, the Widman-Stoermer reaction has been shown to be independent of the steric configuration of the starting aminoethylene, suggesting an ionic mechanism. rsc.org However, in other cases, such as the aza Diels-Alder reaction on a solid phase, stereoselective synthesis of hexahydrocinnoline derivatives has been achieved. pnrjournal.commdpi.com The stereochemistry of hydrazone precursors can also be important, with specific isomers being more reactive in the cyclization step. acs.org

The ability to control both regioselectivity and stereoselectivity is crucial for the targeted synthesis of specific cinnoline isomers with desired properties.

Influence of Substituents (e.g., Bromine, Phenyl) on Reaction Kinetics and Thermodynamics

The presence of substituents, such as the bromine atom at the 8-position and the phenyl group at the 4-position in this compound, has a profound influence on the kinetics and thermodynamics of the cinnoline formation reaction.

Electronic Effects: The electronic nature of the substituents can significantly alter the reactivity of the starting materials and intermediates.

Electron-withdrawing groups (EWGs): A bromine atom is an electron-withdrawing group that can deactivate the aromatic ring towards electrophilic attack but can also stabilize anionic intermediates. In the context of cinnoline synthesis, halogen substitutions have been noted to enhance antibacterial activity. thepharmajournal.com The presence of a potent electron-withdrawing nitro group can influence the tautomeric equilibrium of 4-hydroxycinnolines. nih.gov

Electron-donating groups (EDGs): A phenyl group can act as an electron-donating group through resonance, which can influence the rate of cyclization. In some syntheses, electron-rich aromatic rings lead to better yields. thieme-connect.com

Steric Effects: The size of the substituents can also play a significant role.

The phenyl group at the 4-position can introduce steric hindrance that may affect the rate of reaction or the conformation of intermediates.

In the synthesis of benzo[c]cinnolines, substituents at the 6- and 6'-positions can cause steric congestion, which decreases the rate of N-N bond formation. vanderbilt.edu

Reaction Kinetics: Substituents can affect the rate of various steps in the reaction pathway. For example, electron-donating substituents in the aromatic ring can accelerate the cyclization step in certain mechanisms. researchgate.net Conversely, electron-withdrawing groups can sometimes accelerate cyclization by stabilizing radical intermediates. The rate of Bergman cyclization of enediyne-fused cinnolines is also influenced by the electronic properties of substituents. spbu.ru

Advanced Spectroscopic Characterization and Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, connectivity, and spatial arrangement of atoms.

One-dimensional NMR provides fundamental information about the types and number of hydrogen and carbon atoms in a molecule.

¹H NMR: The proton NMR spectrum of 8-Bromo-4-phenylcinnoline, recorded in CDCl₃, shows distinct signals corresponding to the different protons in the molecule. rsc.org The aromatic region displays a series of multiplets, while a characteristic singlet is observed for the proton at the C3 position of the cinnoline (B1195905) ring. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon environments within the molecule. For this compound, the spectrum shows 12 distinct signals, corresponding to the carbon atoms of the bicyclic cinnoline core and the appended phenyl ring. rsc.org The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and bromine atoms and the aromatic ring currents. stackexchange.com The carbon atom attached to the bromine (C8) shows a characteristic upfield shift due to the 'heavy atom effect'. stackexchange.com

¹⁵N NMR: While specific ¹⁵N NMR data for this compound is not prominently available in the reviewed literature, this technique would be invaluable for directly probing the electronic environment of the two nitrogen atoms in the cinnoline ring. The chemical shifts of N1 and N2 would provide insight into their hybridization and involvement in the aromatic system.

Interactive Data Table: 1D NMR Data for this compound in CDCl₃ rsc.org

Technique Chemical Shift (δ) in ppm Inferred Assignment
¹H NMR 9.34 (s, 1H)H3
8.17-8.15 (m, 1H)Aromatic H
7.97-7.94 (m, 1H)Aromatic H
7.61-7.52 (m, 6H)Aromatic H (including phenyl protons)
¹³C NMR 147.8, 144.6, 140.3, 131.5, 129.4, 129.2, 128.7, 127.9, 127.3, 118.9, 116.7, 116.2Cinnoline and Phenyl Carbons

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment would map out the proton-proton (¹H-¹H) coupling networks within the molecule. e-bookshelf.deuvic.ca It would be used to confirm the connectivity between adjacent protons on the phenyl ring and on the bromo-substituted ring of the cinnoline core.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei. youtube.comuvic.ca This would allow for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. youtube.come-bookshelf.de It is particularly powerful for connecting different fragments of a molecule. For this compound, HMBC would show correlations from the H3 proton to carbons C4a and C4, and from the phenyl protons to the C4 carbon, confirming the connection point of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing information about the molecule's stereochemistry and conformation. e-bookshelf.de For this compound, NOESY could reveal the preferred rotational orientation of the phenyl ring relative to the cinnoline plane by showing through-space correlations between the ortho-protons of the phenyl ring and the H3 proton of the cinnoline ring.

One-Dimensional (1D) NMR Techniques (¹H, ¹³C, ¹⁵N)

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting (IR, Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound and is excellent for identifying functional groups. ksu.edu.sa IR and Raman spectroscopy are complementary techniques governed by different selection rules. edinst.commt.com

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands. Vibrations for aromatic C-H stretching would appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would be found in the 1400-1600 cm⁻¹ region. ksu.edu.sa The region below 1000 cm⁻¹ would contain C-H bending vibrations and the characteristic C-Br stretching vibration. americanpharmaceuticalreview.com

Raman Spectroscopy: As a complementary technique, Raman spectroscopy is particularly sensitive to non-polar bonds. spectroscopyonline.com It would be effective in identifying the symmetric vibrations of the aromatic rings, such as the C=C bonds of the phenyl and cinnoline systems. ksu.edu.sa

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for precise molecular weight determination and structural elucidation through fragmentation analysis. savemyexams.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental composition of a molecule. For this compound, the calculated molecular formula is C₁₄H₉BrN₂. HRMS analysis confirms this composition. rsc.org

Interactive Data Table: High-Resolution Mass Spectrometry Data rsc.org

Technique Parameter Value
HRMS Calculated m/z285.0022
Found m/z285.0025

The fragmentation pattern in mass spectrometry provides a molecular fingerprint. libretexts.org For this compound, common fragmentation pathways would likely involve the loss of the bromine atom (M-Br) or the loss of small neutral molecules like N₂. arizona.edulibretexts.org The stability of the aromatic system means the molecular ion peak is expected to be relatively intense. libretexts.org

Electronic Spectroscopy (UV-Visible) for Probing Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. libretexts.org

For a highly conjugated aromatic system like this compound, the UV-Vis spectrum is expected to be dominated by intense π → π* transitions. up.ac.za The extended conjugation involving the cinnoline system and the phenyl ring would result in absorption bands at longer wavelengths (a bathochromic or red shift) compared to simpler aromatic compounds. up.ac.zasci-hub.se The presence of the bromine atom and the nitrogen heteroatoms also influences the energy of the molecular orbitals, further modifying the absorption spectrum. researchgate.net

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov By diffracting X-rays off a single crystal, one can determine bond lengths, bond angles, and intermolecular interactions with high precision. wikipedia.org

While specific crystallographic data for this compound was not found in the surveyed literature, an X-ray crystal structure analysis would definitively confirm its molecular geometry. It would reveal the planarity of the cinnoline ring system and determine the dihedral angle between the plane of the cinnoline core and the plane of the C4-phenyl substituent. Furthermore, it would provide insight into the solid-state packing of the molecules, identifying any potential π-π stacking or other non-covalent interactions. nih.gov

Computational Chemistry and Theoretical Studies on Cinnoline Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. ijcce.ac.ir For a molecule like 8-Bromo-4-phenylcinnoline, DFT calculations can predict its geometry, stability, and various reactivity descriptors.

DFT calculations on related 4-substituted cinnoline (B1195905) derivatives have shown that the nature of the substituent significantly impacts the electronic and optical properties. researchgate.net These studies typically involve geometry optimization followed by the calculation of electronic parameters. For this compound, key parameters of interest would include the dipole moment, polarizability, and the energies of the frontier molecular orbitals. The solvent effects on these properties can be modeled using methods like the Polarizable Continuum Model (PCM). researchgate.net

Table 1: Representative DFT-Calculated Parameters for Substituted Cinnoline Analogs

ParameterTypical Calculated Value/ObservationSignificance for this compound (Inferred)
Dipole Moment (µ) Varies significantly with substituent nature and position.The molecule is expected to have a notable dipole moment due to the electronegative nitrogen and bromine atoms.
Polarizability (α) Increases with the size and delocalization of the electron cloud.The presence of the phenyl group and the polarizable bromine atom would lead to a significant polarizability.
Bond Lengths & Angles C-N and N-N bond lengths in the pyridazine (B1198779) ring are sensitive to substitution.The phenyl and bromo substituents are expected to cause minor distortions in the cinnoline ring geometry compared to the parent molecule.
Heat of Formation (ΔH°f) Calculated to assess relative stability among isomers. tandfonline.comThe stability of this compound would be a key factor in its synthetic accessibility and persistence.

Note: The values in this table are illustrative and based on general findings for substituted cinnolines and aza-aromatics. Specific values for this compound would require dedicated DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations offer a means to study the time-dependent behavior of molecular systems, providing insights into conformational flexibility and intermolecular interactions. nih.gov For a semi-rigid molecule like this compound, MD simulations would be particularly useful for exploring the rotational dynamics of the phenyl group relative to the cinnoline plane. This rotation is a key determinant of the molecule's three-dimensional shape and its ability to fit into a biological receptor.

The primary conformational degree of freedom in this compound is the dihedral angle between the phenyl ring and the cinnoline core. MD simulations can map the potential energy surface associated with the rotation around the C4-C(phenyl) bond, identifying the most stable conformations and the energy barriers between them. This information is critical for understanding how the molecule might adapt its shape upon binding to a target protein. Furthermore, MD simulations can reveal the dynamic nature of non-covalent interactions, such as π-π stacking, which are crucial in the aggregation and self-assembly of aromatic molecules. frontiersin.org

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound

Simulation AspectInformation GainedRelevance
Conformational Sampling Exploration of the rotational freedom of the C4-phenyl bond.Determination of low-energy conformers and their relative populations.
Solvent Effects Analysis of the hydration shell and solvent-accessible surface area.Understanding solubility and the influence of water on conformational preference. frontiersin.org
Interaction with Biomolecules Simulation of the ligand-protein complex to assess binding stability and key interactions. nih.govPrediction of binding modes and estimation of binding free energies in drug design.
Aggregation Behavior Simulation of multiple molecules to observe tendencies for self-assembly. ualberta.caInsights into material properties and potential for formulation challenges.

Frontier Molecular Orbital (FMO) Analysis for Understanding Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.gov The energies and spatial distributions of these orbitals are key to understanding a molecule's electrophilic and nucleophilic character and the regioselectivity of its reactions.

For this compound, the HOMO is expected to be distributed over the electron-rich regions of the molecule, likely with significant contributions from the phenyl ring and the benzene (B151609) part of the cinnoline core. The LUMO, conversely, would be localized on the electron-deficient pyridazine ring. The energy gap between the HOMO and LUMO (ΔE_HOMO-LUMO) is a critical parameter; a smaller gap generally implies higher reactivity. researchgate.net

The bromo and phenyl substituents will modulate the FMO energies and distributions. The electron-withdrawing nature of the bromine atom and the pyridazine ring would lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The phenyl group can contribute to both the HOMO and LUMO, and its orientation will affect the extent of electronic communication with the cinnoline core. FMO analysis is particularly valuable in predicting the outcomes of pericyclic reactions, such as Diels-Alder cycloadditions, where the cinnoline system could act as an azadiene. d-nb.infoacs.org

Table 3: Inferred Frontier Molecular Orbital Characteristics of this compound

OrbitalExpected Location of High Electron DensityImplication for Reactivity
HOMO Phenyl ring and the benzene portion of the cinnoline core.Site of electrophilic attack.
LUMO Pyridazine ring of the cinnoline core.Site of nucleophilic attack.
HOMO-LUMO Gap Expected to be moderate, influenced by both substituents.A smaller gap suggests higher chemical reactivity and lower kinetic stability.

Note: This table is based on general principles of FMO theory applied to the structure of this compound. Precise orbital shapes and energies would be obtained from quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling focused on Physico-Chemical Descriptors and Reactivity Trends

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the biological activity (or other properties) of a series of compounds with their physicochemical properties, which are represented by numerical values known as descriptors. popline.org For cinnoline derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their therapeutic effects, such as antibacterial or enzyme inhibitory activities. nih.govnih.gov

While a specific QSAR model for this compound is not available, the methodologies and descriptors used for other cinnoline series are highly relevant. QSAR models are typically built using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms. The descriptors used can be broadly classified into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and HOMO/LUMO energies. They are crucial for modeling interactions driven by electrostatic forces.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters. They are important for understanding how a molecule fits into a binding site.

Hydrophobic Descriptors: The most common is the logarithm of the octanol-water partition coefficient (logP), which describes the molecule's lipophilicity. This is a key factor in membrane permeability and transport to the site of action.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, encoding information about branching and connectivity.

In the context of 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the 3D steric and electrostatic fields around the molecules are correlated with their activity. nih.govtandfonline.com For a series of analogs of this compound, a QSAR model could elucidate the quantitative impact of modifying the phenyl ring or changing the halogen at position 8 on a specific biological activity.

Table 4: Common Descriptors in QSAR Studies of Cinnoline Derivatives

Descriptor TypeExamplesRelevance to this compound
Electronic Dipole moment, HOMO/LUMO energies, Atomic chargesTo quantify the influence of the electronegative N and Br atoms on reactivity and intermolecular interactions. dergipark.org.tr
Steric/Topological Molecular weight, Molar refractivity, Wiener indexTo model the effect of the size of the phenyl and bromo substituents on binding affinity. nih.gov
Hydrophobic LogP, Polar Surface Area (PSA)To predict membrane permeability and solubility, influenced by the lipophilic phenyl group and polar cinnoline core.
3D-QSAR Fields CoMFA (Steric, Electrostatic), CoMSIA (Hydrophobic, H-bond donor/acceptor)To map the 3D spatial requirements for optimal interaction with a biological target. nih.govtandfonline.com

Structure Property Relationship Spr Studies of Cinnoline Derivatives

Impact of Halogen and Aromatic Substitutions on Electronic Properties and Aromaticity of the Cinnoline (B1195905) Core.libretexts.org

The presence of a bromine atom at the 8-position and a phenyl group at the 4-position, as in 8-Bromo-4-phenylcinnoline, introduces competing electronic effects.

Halogen Substitution (Bromine at 8-position):

Inductive Effect: Bromine is an electronegative atom and therefore exerts a strong electron-withdrawing inductive effect (-I) on the cinnoline core. libretexts.orglibretexts.org This effect deactivates the ring towards electrophilic substitution by reducing the electron density of the aromatic system. libretexts.orgmsu.edulibretexts.org

Aromatic Substitution (Phenyl at 4-position):

Resonance and Inductive Effects: The phenyl group can act as either an electron-donating or electron-withdrawing group depending on the nature of the reaction and the demands of the transition state. It can withdraw electrons through its inductive effect and can either donate or withdraw electrons via resonance.

Rational Design Principles for Tuning Chemical Reactivity and Stability of Cinnoline-Based Scaffolds.rsc.orgvanderbilt.eduthieme-connect.de

The rational design of cinnoline derivatives to modulate their chemical reactivity and stability is a cornerstone of their application in various fields, including medicinal chemistry. rsc.orgresearchgate.net The reactivity of the cinnoline core can be fine-tuned by the strategic placement of different functional groups.

Key principles for this rational design include:

Controlling Electrophilic and Nucleophilic Attack: The inherent electronic nature of the cinnoline ring makes it susceptible to both electrophilic and nucleophilic attack. The positions of the nitrogen atoms influence the electron density around the ring. Substituents can be chosen to either enhance or diminish the reactivity at specific positions. For instance, electron-withdrawing groups generally make the ring more susceptible to nucleophilic attack, while electron-donating groups favor electrophilic substitution.

Modulating Stability through Steric and Electronic Effects: The stability of cinnoline derivatives can be influenced by both steric hindrance and electronic effects. Bulky substituents can sterically shield reactive sites, thereby increasing the kinetic stability of the molecule. Electronically, the introduction of groups that delocalize charge or participate in favorable resonance interactions can enhance thermodynamic stability.

Leveraging Cross-Coupling Reactions: The presence of a halogen, such as the bromine atom in this compound, provides a handle for a wide range of transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents at the 8-position, enabling the systematic exploration of structure-activity relationships.

Formation of Stable Salts: Cinnoline is a weak base and can form stable salts, such as hydrochlorides and picrates. thieme-connect.de This property can be exploited to improve the solubility and handling of cinnoline-based compounds.

Recent advancements have focused on developing one-pot, multi-component reactions and metal-catalyzed C-H activation/annulation strategies to construct diverse cinnoline libraries with high efficiency and control over the final structure. rsc.orgacs.orgresearchgate.net These methods provide powerful tools for the rational design of cinnoline derivatives with desired chemical properties.

Influence of Substituent Position and Nature (e.g., Bromine at 8-position, Phenyl at 4-position) on Molecular Dipole Moments and Polarity

Vectorial Addition of Bond Dipoles: The total molecular dipole moment is the vector sum of all individual bond dipole moments within the molecule. The specific arrangement of the bromo and phenyl groups on the cinnoline scaffold determines the magnitude and direction of this net dipole.

Studies on related substituted aromatic systems have shown that the position of substituents can dramatically alter the molecular dipole moment. mdpi.com For instance, moving a substituent along the long axis of a molecule can increase the dipole moment, while placing it off-axis can have a different effect. mdpi.com The polarity of a molecule, in turn, affects its physical properties such as solubility, boiling point, and its ability to engage in intermolecular interactions.

Correlation of Structural Modifications with Spectroscopic Signatures and Chromatographic Behavior

The structural features of this compound, including the presence of the bromo and phenyl substituents, give rise to characteristic spectroscopic signatures and chromatographic behavior.

Spectroscopic Signatures:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The aromatic protons on the cinnoline and phenyl rings will exhibit distinct chemical shifts and coupling patterns. The electron-withdrawing nature of the bromine atom will influence the chemical shifts of the adjacent protons on the cinnoline core. The protons of the phenyl group will also show characteristic signals. mdpi.com

¹³C NMR: The carbon atoms of the cinnoline and phenyl rings will have characteristic chemical shifts. The carbon attached to the bromine atom will show a signal at a specific chemical shift, and the carbons of the phenyl group will also be identifiable. mdpi.com

Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, the molecular ion peak will appear as a characteristic doublet (M+ and M+2) with nearly equal intensities. core.ac.uk

Infrared (IR) Spectroscopy: The IR spectrum will display absorption bands characteristic of the C=C and C=N stretching vibrations within the aromatic rings. The C-H stretching and bending vibrations of the aromatic protons will also be present. thieme-connect.de

UV-Visible Spectroscopy: Cinnoline and its derivatives typically exhibit multiple absorption maxima in the UV-Vis spectrum, which are sensitive to substitution and the solvent used. thieme-connect.de

Chromatographic Behavior:

The polarity of this compound, influenced by the bromo and phenyl groups, will dictate its behavior in chromatographic separations.

Thin-Layer Chromatography (TLC) and Column Chromatography: The retention factor (Rf) in TLC and the elution time in column chromatography will depend on the polarity of the mobile and stationary phases. Generally, more polar compounds interact more strongly with a polar stationary phase (like silica (B1680970) gel) and thus have lower Rf values and longer retention times. mdpi.comglobalresearchonline.net The presence of the bromine atom increases the polarity of the molecule compared to an unsubstituted phenylcinnoline.

Paper Chromatography: Studies on substituted cinnolines have utilized paper chromatography with various aqueous solvent systems to separate and identify different derivatives based on their differential partitioning between the stationary and mobile phases. rsc.orgrsc.org

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compoundC₁₄H₉BrN₂285.14Cinnoline core, Bromine at C8, Phenyl at C4
CinnolineC₈H₆N₂130.15Parent heterocyclic scaffold thieme-connect.de
3-Bromo-4-propylanilineC₉H₁₂BrN214.10Aniline (B41778) with bromo and propyl substituents nih.gov
8-Bromo-4-chloro-6-methylquinolineC₁₀H₇BrClN256.53Quinoline with bromo, chloro, and methyl groups bldpharm.com
4-Bromo-8-fluoroquinolineC₉H₅BrFN226.05Quinoline with bromo and fluoro substituents ossila.com
4-Bromo-3-pentyl-6-phenylcinnolineC₁₉H₁₉BrN₂355.28Cinnoline with bromo, pentyl, and phenyl groups mdpi.com

Future Research Directions and Emerging Opportunities for 8 Bromo 4 Phenylcinnoline

Development of More Efficient and Environmentally Sustainable Synthetic Pathways

Traditional syntheses of the cinnoline (B1195905) ring, such as the Richter or Widman-Stoermer reactions, often rely on harsh conditions or involve hazardous intermediates like diazonium salts. growingscience.comresearchgate.net Future research should focus on developing more efficient and sustainable methods for the synthesis of 8-Bromo-4-phenylcinnoline. Modern catalytic processes offer promising alternatives that enhance safety, improve yields, and broaden substrate scope.

Recent advancements in organometallic catalysis, particularly transition-metal-catalyzed C-H activation and annulation reactions, present a significant opportunity. researchgate.net For instance, rhodium(III)-catalyzed oxidative C-H activation/cyclization of azo compounds with alkynes provides a general method for accessing diverse cinnolines and could be adapted for the target molecule. scispace.com Similarly, copper-catalyzed tandem C-N bond formation offers an efficient annulative route to functionalized cinnolines from readily available precursors. nih.gov Another promising avenue is the development of practical, multi-step routes that avoid hazardous intermediates altogether, such as a Sonogashira reaction followed by an SNAr reaction with a hydrazine (B178648) reagent and subsequent oxidation. researchgate.net Microwave-assisted multi-component reactions have also been shown to be highly effective for producing densely functionalized cinnolines in a controlled and efficient manner. nih.gov

Synthetic StrategyPotential Precursors for this compoundKey AdvantagesRelevant Research Focus
Palladium-Catalyzed Annulation1-(2-Iodo-3-bromophenyl)triazene and PhenylacetyleneHigh efficiency, good functional group tolerance, avoids diazonium isolation. ntu.edu.sgOptimization of catalyst systems (e.g., Pd(OAc)₂) and reaction conditions.
Rhodium-Catalyzed C-H ActivationSubstituted Azo compound and a Phenyl-containing alkyneHigh atom economy, direct functionalization of C-H bonds. researchgate.netscispace.comDesign of specific azo precursors bearing the required bromo-substituent.
Microwave-Assisted SynthesisAppropriately substituted aryl hydrazones and carbonyl compoundsRapid reaction times, improved yields, enhanced safety and control. nih.govDevelopment of a one-pot, multi-component protocol.
Tandem Sonogashira/SNAr CyclizationA functionalized aryl halide (e.g., 2,3-dihalogenated benzene (B151609) derivative) and phenylacetyleneAvoids hazardous diazo intermediates, allows for late-stage functionalization. researchgate.netExploration of substrate scope and optimization of the final oxidation step.

Exploration of Novel Chemical Transformations for Diverse Functionalization of the Cinnoline Ring

The this compound scaffold is primed for a wide range of chemical modifications, enabling the creation of diverse derivative libraries. The bromine atom at the C8-position is a particularly valuable synthetic handle for cross-coupling reactions, which are fundamental in modern organic synthesis.

Future work should systematically explore palladium-catalyzed reactions such as Suzuki-Miyaura coupling to introduce new aryl or heteroaryl groups, Sonogashira coupling to append alkyne functionalities, and Buchwald-Hartwig amination to install various nitrogen-based substituents. mdpi.com These transformations would leverage the C8-Br bond to build molecular complexity. Furthermore, the phenyl group at the C4-position can undergo electrophilic substitution to introduce additional functional groups. The nitrogen atoms of the cinnoline ring itself can be targeted, for example, through N-oxidation or quaternization to form cinnolinium salts, which can alter the electronic properties and solubility of the molecule. researchgate.netscispace.com Direct C-H functionalization of the remaining positions on the cinnoline core represents a more advanced strategy for creating novel analogues that would be difficult to access through traditional means. researchgate.net

Reactive SiteTransformation TypePotential ReagentsResulting Functional Group/Structure
C8-BromineSuzuki-Miyaura CouplingArylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), BaseC8-Aryl or C8-Heteroaryl
C8-BromineSonogashira CouplingTerminal alkynes, Pd/Cu catalysts, BaseC8-Alkynyl
C8-BromineBuchwald-Hartwig AminationAmines, Pd catalyst, Ligand, BaseC8-Amino or C8-Amido
C4-Phenyl RingElectrophilic NitrationHNO₃/H₂SO₄Nitrophenyl group at C4
Cinnoline NitrogenN-Oxidationm-CPBA or H₂O₂Cinnoline N-oxide
Cinnoline C-H BondsDirect C-H ArylationAryl halides, Pd catalystAdditional aryl substituents on the core

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design of New Derivatives

Computational chemistry provides powerful tools for accelerating the drug discovery and material design process. For this compound, advanced computational modeling can offer profound insights and predictive power. Future research should leverage these in silico techniques to guide synthetic efforts and prioritize candidates for experimental validation.

Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of the proposed synthetic reactions (Section 8.1) and functionalizations (Section 8.2). This would allow for the rational optimization of reaction conditions and prediction of regioselectivity. For designing new derivatives with specific biological activities, Quantitative Structure-Activity Relationship (QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be performed on a virtual library of this compound analogues. nih.gov These models can identify the key structural features required for a desired activity. Furthermore, molecular docking simulations can be used to predict the binding modes and affinities of these derivatives within the active sites of specific biological targets, such as protein kinases or DNA. researchgate.netbepls.comjocpr.com

Computational MethodApplication for this compoundPredicted Outcome/Insight
Density Functional Theory (DFT)Elucidate reaction mechanisms for synthesis and functionalization.Reaction energy profiles, transition state geometries, regioselectivity.
QSAR (CoMFA/CoMSIA)Model the relationship between the structure of derivatives and their potential biological activity.Identification of key steric and electronic fields for enhancing activity. nih.gov
Molecular DockingPredict the binding orientation and affinity of derivatives to a target protein.Binding scores, key intermolecular interactions (e.g., hydrogen bonds, π-stacking). researchgate.net
ADME PredictionIn silico evaluation of drug-like properties (Absorption, Distribution, Metabolism, Excretion).Prediction of oral bioavailability, membrane permeability, and metabolic stability. jocpr.com

Strategic Integration of this compound into Novel Material Architectures with Tunable Properties

The rigid, planar, and electron-deficient nature of the cinnoline ring makes it an attractive building block for functional organic materials. The specific structure of this compound, with two distinct sites for synthetic elaboration (the C8-bromo and C4-phenyl groups), offers an ideal platform for constructing novel material architectures with tailored optoelectronic properties.

An emerging opportunity lies in the synthesis of conjugated polymers and oligomers. The bromine atom can serve as a reactive site for polymerization reactions like Suzuki or Stille cross-coupling, allowing the this compound unit to be incorporated into a polymer backbone. Research has shown that polymers containing a cinnoline core can exhibit fluorescence that is highly sensitive to quenching by metal ions, suggesting applications in chemical sensing. researchgate.net Another avenue is the design of novel dyes for applications such as dye-sensitized solar cells (DSSCs). mdpi.com By using the bromine and phenyl groups as anchor points to attach donor and acceptor moieties, the electronic energy levels (HOMO/LUMO) of the resulting molecule could be precisely tuned to optimize performance.

Material TypeSynthetic StrategyPotential ApplicationKey Tunable Property
Conjugated PolymersPalladium-catalyzed polymerization (e.g., Suzuki polycondensation) using the C8-Br site.Organic electronics (OLEDs, OFETs), chemical sensors.Band gap, charge carrier mobility, fluorescence. researchgate.net
Functional Dyes (D-π-A)Sequential cross-coupling at C8-Br (for donor) and functionalization of C4-phenyl (for acceptor).Dye-sensitized solar cells (DSSCs), nonlinear optics. mdpi.comAbsorption spectrum, HOMO/LUMO energy levels.
Fluorescent ProbesClick chemistry or coupling reactions at the C8 position to attach recognition units.Biological imaging, ion detection.Fluorescence quantum yield, emission wavelength.
Liquid CrystalsAttachment of long alkyl chains via the C8 and/or C4 positions.Display technologies.Mesophase behavior, transition temperatures.

High-Throughput Synthesis and Screening for Identification of Chemically Unique Cinnoline Analogues

To fully unlock the potential of the this compound scaffold, a shift towards high-throughput synthesis and screening is essential. This approach allows for the rapid generation and evaluation of large, diverse chemical libraries, significantly accelerating the discovery of compounds with novel properties. This strategy is a key component of the modern design-make-test-analyze (DMTA) cycle in drug and materials discovery. researchgate.net

The development of a combinatorial library based on this compound is a key future direction. Using the versatile reactivity of the C8-bromo position, parallel synthesis techniques can be employed to react the core scaffold with a large panel of building blocks (e.g., boronic acids, amines, alkynes). This would generate a library where diversity is systematically introduced at this position. A second dimension of diversity could be added by functionalizing the C4-phenyl ring. Once synthesized, this library can be subjected to high-throughput screening (HTS) assays to identify "hits" for various applications, such as kinase inhibition, antimicrobial activity, or specific fluorescence properties. mdpi.com

Library Design ElementApproachExample Building Blocks (R¹)Screening Target
Core ScaffoldThis compoundN/AN/A
Diversity Point 1 (R¹)Suzuki coupling at C8A library of 100 different aryl/heteroaryl boronic acids.Kinase activity, bacterial growth, cell viability, fluorescence. mdpi.comjocpr.com
Diversity Point 1 (R¹)Buchwald-Hartwig amination at C8A library of 100 different primary/secondary amines.
Diversity Point 1 (R¹)Sonogashira coupling at C8A library of 50 different terminal alkynes.

Q & A

Basic: What are the recommended synthetic routes for 8-Bromo-4-phenylcinnoline, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves bromination of 4-phenylcinnoline precursors. Key steps include:

  • Bromination agent selection : Use N-bromosuccinimide (NBS) or molecular bromine in controlled stoichiometry to minimize over-bromination .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency at 60–80°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol improves purity (>97% by HPLC) .

Advanced: How can researchers address discrepancies in reported NMR or XRD data for this compound?

Methodological Answer:
Contradictions may arise from crystallographic packing effects or solvent-dependent NMR shifts. Strategies include:

  • Multi-technique validation : Cross-validate using XRD (single-crystal analysis), 1H^{1}\text{H}/13C^{13}\text{C} NMR, and high-resolution mass spectrometry (HRMS) .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational artifacts .
  • Document solvent/temperature conditions : Ensure reproducibility by detailing experimental parameters (e.g., DMSO-d6 vs. CDCl3) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Essential techniques include:

  • X-ray crystallography : Resolves molecular geometry and confirms bromine/aryl group positioning .
  • Spectroscopy : 1H^{1}\text{H} NMR (δ 7.2–8.5 ppm for aromatic protons) and IR (C-Br stretch ~560 cm1^{-1}) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) quantifies purity and detects halogenated by-products .

Advanced: How can reaction conditions be optimized to reduce by-products during bromination?

Methodological Answer:

  • Kinetic control : Use low temperatures (0–5°C) and slow bromine addition to favor mono-bromination .
  • Catalyst screening : Test Lewis acids (e.g., FeCl3_3) to enhance regioselectivity .
  • In-situ monitoring : Employ TLC or Raman spectroscopy to track reaction progress and terminate before side reactions dominate .

Basic: How should photostability studies for this compound be designed?

Methodological Answer:

  • Light exposure : Use UV-Vis lamps (λ = 300–400 nm) to simulate degradation under ambient light.
  • Analytical endpoints : Monitor absorbance changes via UV spectroscopy and quantify degradation products with LC-MS .
  • Control variables : Include dark controls and stabilize temperature/humidity to isolate light effects .

Advanced: What computational approaches predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT calculations : Model HOMO/LUMO energies to predict sites for Suzuki-Miyaura coupling .
  • Molecular dynamics : Simulate solvent effects on reaction barriers (e.g., toluene vs. THF) .
  • Benchmarking : Compare predicted activation energies with experimental kinetic data .

Basic: What are common impurities in synthesized this compound, and how are they identified?

Methodological Answer:

  • By-products : Di-brominated analogs or dehalogenated residues from incomplete reactions .
  • Detection : GC-MS or 19F^{19}\text{F} NMR (if fluorinated solvents are used) identifies halogenated contaminants .
  • Mitigation : Optimize quenching steps (e.g., sodium thiosulfate for excess bromine) .

Advanced: How can biological activity assays for this compound be validated across different models?

Methodological Answer:

  • Dose-response consistency : Replicate IC50_{50} values in ≥3 cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .
  • Negative controls : Include un-brominated cinnoline analogs to isolate bromine’s role .
  • Statistical rigor : Apply ANOVA to compare inter-assay variability and validate significance thresholds .

Advanced: How does the bromine substituent’s position influence the electronic properties of 4-phenylcinnoline derivatives?

Methodological Answer:

  • Electrochemical profiling : Use cyclic voltammetry to compare reduction potentials of 8-Bromo vs. 6-Bromo isomers .
  • Hammett analysis : Correlate substituent position with reaction rates in nucleophilic aromatic substitution .
  • Spectroscopic trends : Analyze UV-Vis bathochromic shifts to quantify electron-withdrawing effects .

Basic: What protocols ensure safe handling and storage of this compound?

Methodological Answer:

  • Storage : Keep in amber vials at –20°C under inert gas (N2_2) to prevent light/moisture degradation .
  • Safety measures : Use fume hoods for synthesis and PPE (gloves, goggles) during handling.
  • Waste disposal : Neutralize brominated waste with NaHCO3_3 before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.